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Executive Summary

Momelotinib (Ojjaara™) represents a significant advancement in the treatment of
myelofibrosis (MF), a rare and debilitating bone marrow cancer. Its journey from a foundational
scientific discovery to a clinically approved therapeutic is a testament to the perseverance and
ingenuity of its inventors, Professor Andrew Wilks and Dr. Christopher Burns. This in-depth
technical guide details the scientific story of Momelotinib, from the initial discovery of the
Janus kinase (JAK) family to the elucidation of its unique dual-inhibitory mechanism of action
targeting both JAK1/JAK2 and Activin A receptor, type | (ACVR1). This document provides a
comprehensive overview of the key experiments, quantitative data, and underlying signaling
pathways that define Momelotinib's unique therapeutic profile, particularly its ability to address
both the systemic symptoms of myelofibrosis and the associated anemia.

The Genesis of a Novel Therapeutic: The Story of
Andrew Wilks and Christopher Burns

The story of Momelotinib begins with the foundational work of Professor Andrew Wilks. In the
late 1980s, while at the Ludwig Institute for Cancer Research in Melbourne, Wilks discovered
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and named the Janus kinase (JAK) family of enzymes, recognizing their critical role in cytokine
signaling pathways that regulate hematopoiesis and immune function.[1][2][3] This seminal
discovery laid the groundwork for a new class of targeted therapies.

In 1999, driven by the therapeutic potential of inhibiting JAK enzymes, Wilks founded the
Australian biotechnology company, Cytopia.[4] It was at Cytopia that he joined forces with Dr.
Christopher Burns, a medicinal chemist, to translate the basic scientific understanding of JAK
signaling into a tangible therapeutic.[5][6] Their collaboration was pivotal, combining Wilks'
deep biological insights with Burns' expertise in drug design and lead optimization.[1][7] This
partnership ultimately led to the invention of Momelotinib, initially known as CYT387.[4]

The development of Momelotinib was a multi-company endeavor, with the compound passing
through YM Biosciences, Gilead Sciences, and Sierra Oncology before its acquisition by
GlaxoSmithKline (GSK).[4] This journey culminated in the U.S. Food and Drug Administration
(FDA) approval of Momelotinib in September 2023 for the treatment of intermediate or high-
risk myelofibrosis in adults with anemia.[4][8]

A Dual Mechanism of Action: Targeting JAK-STAT
and ACVR1 Pathways

Momelotinib's therapeutic efficacy stems from its unique ability to inhibit two distinct signaling
pathways implicated in the pathophysiology of myelofibrosis.[9]

Inhibition of the JAK-STAT Pathway

Myelofibrosis is characterized by dysregulated JAK-STAT signaling, often driven by mutations
in JAK2 (such as JAK2V617F), MPL, or CALR.[10][11] This hyperactive signaling leads to the
overproduction of inflammatory cytokines, splenomegaly (enlarged spleen), and debilitating
constitutional symptoms.[10] Momelotinib is a potent, ATP-competitive inhibitor of JAK1 and
JAK?2, effectively dampening this aberrant signaling cascade.[12][13] By inhibiting JAK1 and
JAK2, Momelotinib reduces the phosphorylation and activation of downstream STAT proteins,
thereby mitigating the inflammatory cytokine storm and reducing spleen size and symptom
burden in patients with myelofibrosis.[10]
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Figure 1: Momelotinib's Inhibition of the JAK-STAT Signaling Pathway.
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The Unique Inhibition of ACVR1 and its Impact on
Anemia

A distinguishing feature of Momelotinib is its ability to inhibit Activin A receptor, type | (ACVR1),
also known as ALK2.[9] This activity directly addresses the anemia that is a hallmark of
myelofibrosis and a common side effect of other JAK inhibitors.[14] Anemia in myelofibrosis is
largely driven by elevated levels of hepcidin, the master regulator of iron homeostasis.[15]
Inflammatory cytokines in myelofibrosis stimulate hepcidin production via the bone
morphogenetic protein (BMP)-ACVR1-SMAD signaling pathway.[15][16] Elevated hepcidin
leads to iron sequestration, restricting its availability for erythropoiesis (red blood cell
production).[15]

Momelotinib's inhibition of ACVR1 disrupts this pathological process. By blocking ACVR1,
Momelotinib prevents the phosphorylation of downstream SMAD proteins, leading to a
reduction in hepcidin expression.[15][16] This, in turn, increases iron availability for red blood
cell production, thereby ameliorating anemia and reducing the need for blood transfusions in
patients.[15]
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Figure 2: Momelotinib's Inhibition of the ACVR1 Pathway to Ameliorate Anemia.
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Preclinical Evaluation: In Vitro and In Vivo
Characterization

The unique dual-inhibitory profile of Momelotinib was extensively characterized in a series of
preclinical studies that established its therapeutic potential.

In Vitro Kinase and Cellular Assays

Initial in vitro studies were crucial in defining the selectivity and potency of Momelotinib.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)

A common method for determining the inhibitory activity of a compound against a specific
kinase is a biochemical assay that measures the phosphorylation of a substrate.

e Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and ACVR1 enzymes
are purified. A generic peptide substrate for these kinases is prepared in a suitable buffer.

e Compound Dilution: Momelotinib is serially diluted to a range of concentrations.

» Kinase Reaction: The kinase, substrate, and Momelotinib are incubated together in the
presence of ATP. The reaction is allowed to proceed for a defined period at a controlled
temperature.

» Detection: The amount of phosphorylated substrate is quantified. This can be achieved using
various methods, such as radiometric assays (measuring the incorporation of 32P-labeled
ATP) or fluorescence-based assays.

e |C50 Determination: The concentration of Momelotinib that inhibits 50% of the kinase
activity (IC50) is calculated from the dose-response curve.

Table 1: In Vitro Inhibitory Activity of Momelotinib
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Target IC50 (nM) Reference(s)
JAK1 11 [12][13]

JAK?2 18 [12][13]

JAK3 155 [13]

TYK2 17 [13]

ACVR1 (ALK2) 10 [17]

Cell-based assays were subsequently employed to confirm Momelotinib's activity in a more
physiologically relevant context.

Experimental Protocol: HepG2 Cell-Based Hepcidin Assay (Representative)

The human hepatoma cell line, HepGZ2, is a standard model for studying hepcidin regulation.

Cell Culture: HepG2 cells are cultured in appropriate media.

Stimulation and Treatment: Cells are stimulated with BMP6 to induce hepcidin expression.
Concurrently, cells are treated with varying concentrations of Momelotinib.

» RNA Extraction and qPCR: After a set incubation period, total RNA is extracted from the
cells. Quantitative real-time PCR (gPCR) is performed to measure the mRNA levels of the
hepcidin gene (HAMP).

o Data Analysis: The relative expression of HAMP mRNA is normalized to a housekeeping
gene, and the effect of Momelotinib on BMP6-induced hepcidin expression is determined.

Studies using this methodology demonstrated that Momelotinib effectively reduces BMP6-
stimulated hepcidin expression in HepG2 cells.[15][16]

In Vivo Efficacy in Animal Models

The therapeutic potential of Momelotinib, particularly its effect on anemia, was further
validated in animal models. A key model was the rat model of anemia of chronic disease
(ACD).
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Experimental Protocol: Rat Model of Anemia of Chronic Disease (Representative)

 Induction of Anemia: Anemia is induced in rats through the administration of an inflammatory
agent, such as peptidoglycan-polysaccharide (PG-PS).

o Treatment: A cohort of anemic rats is treated with Momelotinib, typically administered orally,
while a control group receives a vehicle.

e Monitoring: Over the course of the treatment period, various hematological parameters are
monitored, including hemoglobin levels, red blood cell counts, and serum iron levels.
Hepcidin levels in the serum and liver are also measured.

» Endpoint Analysis: At the end of the study, the effects of Momelotinib on the different
parameters are compared to the control group.

In this model, Momelotinib treatment was shown to normalize hemoglobin and red blood cell
counts, reduce hepcidin levels, and increase serum iron, providing strong in vivo evidence for
its unique mechanism of action in ameliorating anemia.[4][15]

Clinical Development and Efficacy

Momelotinib has undergone a rigorous clinical development program, including three pivotal
Phase 3 trials: SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM. These trials have provided robust
evidence of its efficacy and safety in patients with myelofibrosis.

The SIMPLIFY Trials

The SIMPLIFY-1 and SIMPLIFY-2 trials were designed to evaluate Momelotinib in different
patient populations.

e SIMPLIFY-1: This trial compared Momelotinib to the approved JAK inhibitor ruxolitinib in
JAK inhibitor-naive patients with myelofibrosis.

o SIMPLIFY-2: This study evaluated Momelotinib versus best available therapy (BAT) in
patients with myelofibrosis who had previously been treated with ruxolitinib.

Table 2: Key Efficacy Endpoints from the SIMPLIFY-1 Trial (Week 24)
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Endpoint Momelotinib (n=215) Ruxolitinib (n=217)
Spleen Volume Reduction
26.5% 29.0%
>35%
Total Symptom Score
_ 28.4% 42.2%
Reduction 250%
Transfusion Independence
66.5% 49.3%

Rate

Data from Verstovsek et al. (2017)

The MOMENTUM Trial

The MOMENTUM trial was a pivotal study that solidified the clinical benefit of Momelotinib,
particularly in anemic myelofibrosis patients previously treated with a JAK inhibitor. This trial
compared Momelotinib to danazol, a synthetic steroid sometimes used to manage anemia in
myelofibrosis.

Table 3: Key Efficacy Endpoints from the MOMENTUM Trial (Week 24)

Endpoint Momelotinib (n=130) Danazol (n=65)

Total Symptom Score

i 25% 9%
Reduction =250%
Transfusion Independence
31% 20%
Rate
Spleen Volume Reduction
23% 3%

235%

Data from Verstovsek et al. (2023)

The collective data from these clinical trials demonstrate Momelotinib's ability to provide
clinically meaningful improvements in the three key hallmarks of myelofibrosis: splenomegaly,
constitutional symptoms, and anemia.
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Conclusion

The invention of Momelotinib by Andrew Wilks and Christopher Burns is a landmark
achievement in the field of targeted cancer therapy. Their work, which began with the
fundamental discovery of the JAK kinase family, has culminated in a novel therapeutic that
addresses a critical unmet need for patients with myelofibrosis, particularly those suffering from
anemia. The dual inhibition of JAK1/JAK2 and ACVR1 provides a unique and powerful
mechanism of action that sets Momelotinib apart from other treatments. The extensive
preclinical and clinical data presented in this whitepaper provide a comprehensive overview of
the scientific foundation upon which Momelotinib's success is built, offering valuable insights
for researchers and drug development professionals in the ongoing quest for more effective
cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates
anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Structure-based molecular modeling in SAR analysis and lead optimization - PMC
[pmc.ncbi.nlm.nih.gov]

« 3. Blog: IND-Enabling Studies: The Final Step Before Human C... | ALS TDI [als.net]
¢ 4. Momelotinib Monograph for Professionals - Drugs.com [drugs.com]
e 5. monash.edu [monash.edu]

e 6. Athree-step protocol for lead optimization: quick identification of key conformational
features and functional groups in the SAR studies of non-ATP competitive MK2
(MAPKAPK?2) inhibitors - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. ACVR1/JAK1/JAKZ inhibitor momelotinib reverses transfusion dependency and
suppresses hepcidin in myelofibrosis phase 2 trial - PMC [pmc.ncbi.nim.nih.gov]

o 8. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for
the Treatment of Myelofibrosis [ash.confex.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1663569?utm_src=pdf-body
https://www.benchchem.com/product/b1663569?utm_src=pdf-body
https://www.benchchem.com/product/b1663569?utm_src=pdf-body
https://www.benchchem.com/product/b1663569?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5693322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5693322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7979990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7979990/
https://www.als.net/news/ind-enabling-studies/
https://www.drugs.com/monograph/momelotinib.html
https://www.monash.edu/pharm/about/news/news-listing/2023/how-monash-university-scientists-helped-a-homegrown-cancer-drug-become-an-fda-approved-global-success-story
https://pubmed.ncbi.nlm.nih.gov/22169260/
https://pubmed.ncbi.nlm.nih.gov/22169260/
https://pubmed.ncbi.nlm.nih.gov/22169260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7509854/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7509854/
https://ash.confex.com/ash/2023/webprogram/Paper174917.html
https://ash.confex.com/ash/2023/webprogram/Paper174917.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. Momelotinib inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.hl1.co]
10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

11. [PDF] Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate
Human Metabolite—Resolution for Clinical Development | Semantic Scholar
[semanticscholar.org]

12. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and
preclinical studies using cell lines and primary cells from polycythemia vera patients -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. therapeuticinnovation.com.au [therapeuticinnovation.com.au]
14. drughunter.com [drughunter.com]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. Momelotinib: Mechanism of action, clinical, and translational science - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The story of Momelotinib's invention by Andrew Wilks
and Christopher Burns]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663569#the-story-of-momelotinib-s-invention-by-
andrew-wilks-and-christopher-burns]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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